3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of triazafluorenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. Common starting materials include p-chlorobenzaldehyde, dimethylamine, and thiourea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to evaluate its suitability as a drug candidate.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers, dyes, and coatings. Its chemical properties can be leveraged to create materials with specific characteristics.
Mechanism of Action
The mechanism of action of “3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of target molecules, and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- 9-dimethylamino-3-(p-bromophenyl)-3H-5-thia-1,3,6-triazafluoren-4-one
- 9-dimethylamino-3-(p-fluorophenyl)-3H-5-thia-1,3,6-triazafluoren-4-one
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13ClN4OS |
---|---|
Molecular Weight |
356.8g/mol |
IUPAC Name |
5-(4-chlorophenyl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C17H13ClN4OS/c1-21(2)12-7-8-19-16-13(12)14-15(24-16)17(23)22(9-20-14)11-5-3-10(18)4-6-11/h3-9H,1-2H3 |
InChI Key |
PCDABTQQAJSLPA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)C4=CC=C(C=C4)Cl)SC2=NC=C1 |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)C4=CC=C(C=C4)Cl)SC2=NC=C1 |
Origin of Product |
United States |
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